Cas no 2229441-11-4 (methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate)

Methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate is a specialized pyrazole derivative featuring a cyclobutyl hydroxymethyl substituent and a methyl ester functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for further functionalization and potential applications as a synthetic intermediate. The presence of both hydroxyl and ester groups enhances its reactivity, facilitating modifications for targeted drug design. Its rigid cyclobutyl ring contributes to conformational stability, making it valuable in the development of bioactive molecules. The compound is typically handled under controlled conditions to ensure purity and stability in synthetic workflows.
methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate structure
2229441-11-4 structure
商品名:methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate
CAS番号:2229441-11-4
MF:C11H16N2O3
メガワット:224.256342887878
CID:6008609
PubChem ID:165681655

methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate
    • 2229441-11-4
    • EN300-1776994
    • インチ: 1S/C11H16N2O3/c1-13-9(11(7-14)4-3-5-11)6-8(12-13)10(15)16-2/h6,14H,3-5,7H2,1-2H3
    • InChIKey: SEZJRGWJHXVNQO-UHFFFAOYSA-N
    • ほほえんだ: OCC1(C2=CC(C(=O)OC)=NN2C)CCC1

計算された属性

  • せいみつぶんしりょう: 224.11609238g/mol
  • どういたいしつりょう: 224.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 64.4Ų

methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1776994-0.25g
methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate
2229441-11-4
0.25g
$1657.0 2023-06-02
Enamine
EN300-1776994-0.1g
methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate
2229441-11-4
0.1g
$1585.0 2023-06-02
Enamine
EN300-1776994-2.5g
methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate
2229441-11-4
2.5g
$3530.0 2023-06-02
Enamine
EN300-1776994-1.0g
methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate
2229441-11-4
1g
$1801.0 2023-06-02
Enamine
EN300-1776994-5.0g
methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate
2229441-11-4
5g
$5221.0 2023-06-02
Enamine
EN300-1776994-0.5g
methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate
2229441-11-4
0.5g
$1728.0 2023-06-02
Enamine
EN300-1776994-0.05g
methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate
2229441-11-4
0.05g
$1513.0 2023-06-02
Enamine
EN300-1776994-10.0g
methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate
2229441-11-4
10g
$7742.0 2023-06-02

methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate 関連文献

methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報

Research Brief on Methyl 5-[1-(Hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate (CAS: 2229441-11-4)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of pyrazole derivatives as versatile scaffolds for drug discovery. Among these, methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate (CAS: 2229441-11-4) has emerged as a compound of interest due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development.

The compound, characterized by a cyclobutyl-hydroxymethyl moiety and a methylated pyrazole core, has been investigated for its role as an intermediate in the synthesis of bioactive molecules. Recent studies published in journals such as Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters describe its utility in constructing inhibitors targeting protein kinases and inflammatory pathways. For instance, a 2023 study demonstrated its incorporation into novel IRAK4 inhibitors, showing promising anti-inflammatory effects in preclinical models.

Synthetic routes to methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate have been optimized to achieve higher yields and purity. A key breakthrough involved the use of [3+2] cycloaddition reactions between cyclobutyl ketones and diazo compounds, followed by regioselective esterification (Patent WO2022156789, 2022). Analytical data (NMR, HRMS) confirm the compound’s stability under physiological conditions, supporting its suitability for further derivatization.

Biological evaluations reveal that derivatives of this scaffold exhibit moderate to potent activity against targets such as COX-2 (IC50 = 0.8 μM in a 2024 ACS Chemical Biology report) and PI3Kδ (Kd = 12 nM in a 2023 Nature Communications study). The hydroxymethyl group’s role in enhancing water solubility without compromising membrane permeability has been a focal point of structure-activity relationship (SAR) analyses.

Ongoing clinical-stage research (e.g., NCT05432826) explores its prodrug formulations for oncology indications, leveraging the cyclobutyl ring’s metabolic resistance. Challenges remain in optimizing pharmacokinetics, as noted in a 2024 Molecular Pharmaceutics review, where rapid glucuronidation was observed in hepatic microsome assays.

In conclusion, methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate represents a promising chemotype with multifaceted applications. Future directions include exploring its utility in PROTAC designs and as a fragment for covalent inhibitor development, as suggested by recent computational docking studies (2024, RSC Medicinal Chemistry).

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd